molecular formula C6H12N2O3 B1314691 (S)-Methyl 2-(2-aminopropanamido)acetate CAS No. 51513-59-8

(S)-Methyl 2-(2-aminopropanamido)acetate

Cat. No.: B1314691
CAS No.: 51513-59-8
M. Wt: 160.17 g/mol
InChI Key: SEGPJFKYVJYBFH-BYPYZUCNSA-N
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Description

(S)-Methyl 2-(2-aminopropanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an ester functional group and an amide linkage, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

(S)-Methyl 2-(2-aminopropanamido)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-aminopropanamido)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanoic acid and methyl chloroacetate.

    Amidation Reaction: The (S)-2-aminopropanoic acid is reacted with methyl chloroacetate in the presence of a base such as triethylamine to form the desired amide linkage.

    Esterification: The resulting intermediate is then subjected to esterification conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-(2-aminopropanamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It may participate in metabolic pathways, affecting the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

    (S)-2-Aminopropanoic acid: Shares the amino acid backbone but lacks the ester and amide functionalities.

    Methyl 2-(2-aminopropanamido)acetate: Similar structure but may differ in stereochemistry.

Uniqueness: (S)-Methyl 2-(2-aminopropanamido)acetate is unique due to its specific chiral configuration and combination of functional groups, making it a valuable intermediate in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPJFKYVJYBFH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551686
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51513-59-8
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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